SKLB-11A

Sirtuin Biology Mitochondrial Dysfunction Drug Discovery

Select SKLB-11A for its uniquely validated oral cardioprotection in doxorubicin-induced cardiotoxicity and myocardial I/R injury models. Its high selectivity for SIRT3 (40-fold over SIRT1/2) and defined allosteric binding (PDB: 9KTK) provide a superior chemical probe over pan-sirtuin or indirect activators. Differentiate your SIRT3-mitophagy research with a tool validated by co-crystal structure and in vivo efficacy at 10-20 mg/kg.

Molecular Formula C19H15FN4O2
Molecular Weight 350.3 g/mol
Cat. No. B5882590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKLB-11A
Molecular FormulaC19H15FN4O2
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N
InChIInChI=1S/C19H15FN4O2/c1-26-19(25)15-16-18(23-14-5-3-2-4-13(14)22-16)24(17(15)21)10-11-6-8-12(20)9-7-11/h2-9H,10,21H2,1H3
InChIKeyZIRBXDWXWABLAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SKLB-11A Procurement Guide: What Defines a First-in-Class SIRT3 Allosteric Activator


SKLB-11A is a synthetic small-molecule allosteric activator of the mitochondrial deacetylase Sirtuin 3 (SIRT3) [1]. It is characterized by a defined binding affinity (Kd = 4.7 μM) and functional potency (EC50 = 21.95 μM) in enhancing SIRT3 catalytic activity . The compound is orally active, highly selective for SIRT3 over other sirtuin isoforms, and has demonstrated cardioprotective efficacy in preclinical models of doxorubicin-induced cardiotoxicity and myocardial ischemia/reperfusion injury . Its distinct binding site, elucidated by co-crystal structure analysis, differentiates it mechanistically from earlier, less selective or indirectly acting SIRT3 activators [2].

SKLB-11A: Why SIRT3 Activators Are Not Interchangeable in Mitochondrial and Cardiovascular Research


Generic substitution among SIRT3-targeting compounds is precluded by substantial differences in isoform selectivity, mechanism of action (allosteric vs. non-allosteric), and validated in vivo efficacy. For example, the widely used natural product Honokiol lacks precise quantitative potency metrics for SIRT3 and has broader polypharmacology [1]. Resveratrol, a classical sirtuin activator, acts indirectly via complex I stimulation and exhibits an EC50 of ~100 μM for SIRT1, far weaker and less selective than SKLB-11A [2]. Other SIRT3 activators like 2-APQC (Kd = 2.76 μM) and ADTL-SA1215 (EC50 = 0.21 μM) display different selectivity profiles and are primarily validated in cardiac hypertrophy or cancer models, respectively, making cross-model assumptions invalid [3].

SKLB-11A Comparative Efficacy Data: Head-to-Head and Cross-Study Benchmarks for Procurement Decisions


SKLB-11A Binding Affinity and Functional Potency vs. Alternative SIRT3 Activators

SKLB-11A binds SIRT3 with a Kd of 4.7 μM and enhances deacetylase activity with an EC50 of 21.95 μM [1]. In comparison, the SIRT3 activator SZC-6 exhibits a significantly weaker binding affinity (Kd = 15 μM) and a similar functional potency (EC50 = 23.2 ± 3.3 μM) [2]. The natural product Honokiol, often cited as a SIRT3 activator, lacks a reported EC50 and acts via a non-allosteric mechanism with limited quantitative characterization [3]. ADTL-SA1215 is more potent (EC50 = 0.21 μM) but is not validated in cardiac models and shows a different selectivity fingerprint [4].

Sirtuin Biology Mitochondrial Dysfunction Drug Discovery

SKLB-11A Isoform Selectivity Profile: 40-Fold Discrimination Over SIRT1/SIRT2

SKLB-11A exhibits no binding to SIRT5 or SIRT6, and its affinity for SIRT1 and SIRT2 is >200 μM, which is approximately 40-fold lower than its affinity for SIRT3 (Kd = 4.7 μM) . This contrasts sharply with resveratrol, which is a broad activator with an EC50 of ~100 μM for SIRT1 and poorly defined potency for SIRT3 [1]. The 1,4-dihydropyridine (DHP)-based SIRT3 activators show varying selectivity, with some demonstrating nanomolar potency but also targeting SIRT5 [2]. SKLB-11A's selectivity window is explicitly quantified, providing a clear benchmark for researchers needing to avoid off-target sirtuin modulation.

Sirtuin Isoform Selectivity Off-Target Effects Chemical Biology

SKLB-11A Oral Bioavailability and In Vivo Cardioprotection in Multiple Injury Models

SKLB-11A is described as orally active and demonstrates cardioprotective effects in vivo at doses of 10 or 20 mg/kg (intragastric) in doxorubicin-induced cardiotoxicity models . In myocardial ischemia/reperfusion (I/R) models, it also improves cardiac function [1]. In contrast, many earlier SIRT3 activators like Honokiol have limited oral bioavailability and require intraperitoneal injection for efficacy [2]. The natural product resveratrol has poor oral bioavailability and rapid metabolism, requiring high doses or specialized formulations to achieve therapeutic effects [3].

Cardiovascular Pharmacology In Vivo Efficacy Oral Drug Delivery

SKLB-11A Unique Allosteric Binding Site Confirmed by Co-Crystal Structure

The co-crystal structure of SKLB-11A bound to human SIRT3 (PDB: 9KTK) reveals a unique allosteric site involving a conformational change in residue Leu298 [1]. This binding mode is distinct from that of other allosteric SIRT3 activators like 2-APQC or the DHP class, which interact at different sites or lack defined structural information . Honokiol, while also allosteric, has not been structurally characterized in complex with SIRT3 [2].

Structural Biology Allosteric Regulation Mechanism of Action

SKLB-11A Activation of MnSOD via Specific Deacetylation Sites K122 and K68

SKLB-11A induces deacetylation of manganese superoxide dismutase (MnSOD) at lysine residues K122 and K68 in H9c2 cardiomyocyte cells, leading to enhanced MnSOD enzymatic activity . This specific deacetylation pattern is a direct consequence of SIRT3 activation and contributes to reduced oxidative stress. In contrast, resveratrol's activation of SIRT3 is indirect and does not result in the same site-specific MnSOD deacetylation pattern [1]. The DHP activator class has been shown to activate SIRT3 but without detailed characterization of downstream substrate deacetylation [2].

Mitochondrial Antioxidant Defense Post-translational Modification Cardioprotection

SKLB-11A Application Scenarios: Where This SIRT3 Activator Delivers Definitive Experimental Value


Cardiovascular Preclinical Research: Doxorubicin Cardiotoxicity and Ischemia/Reperfusion Injury

SKLB-11A is the most extensively validated SIRT3 activator for cardioprotection in vivo. It has demonstrated efficacy in both doxorubicin-induced cardiotoxicity and myocardial ischemia/reperfusion models after oral administration (10-20 mg/kg) [1]. Researchers can use SKLB-11A to probe the role of SIRT3 in these clinically relevant settings without the confounding off-target effects of compounds like resveratrol or the bioavailability issues of Honokiol.

Mitochondrial Quality Control and Autophagy/Mitophagy Studies

SKLB-11A directly activates autophagy and mitophagy signaling pathways in H9c2 cardiomyocyte cells at 5-20 μM, as shown by increased LC3-II and PINK1/Parkin recruitment . This provides a chemical biology tool distinct from mTOR inhibitors (e.g., rapamycin) or AMPK activators (e.g., metformin) for dissecting SIRT3-dependent mitophagy.

SIRT3 Isoform-Selective Probe for Chemical Biology

With its 40-fold selectivity window over SIRT1/SIRT2 and lack of binding to SIRT5/SIRT6, SKLB-11A serves as a high-quality chemical probe for SIRT3-specific functions . It is superior to pan-sirtuin activators like resveratrol for experiments aiming to link a phenotype exclusively to SIRT3.

Structure-Based Drug Discovery and Allosteric Site Exploration

The availability of a high-resolution co-crystal structure (PDB: 9KTK) makes SKLB-11A an ideal starting point for structure-activity relationship (SAR) studies and virtual screening campaigns aimed at improving potency or exploring the allosteric pocket defined by Leu298 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKLB-11A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.